molecular formula C2H4CoO6 B2951205 Cobalt(II) oxalate dihydrate CAS No. 5965-38-8

Cobalt(II) oxalate dihydrate

Cat. No. B2951205
Key on ui cas rn: 5965-38-8
M. Wt: 182.981
InChI Key: MWHSMSAKVHVSAS-UHFFFAOYSA-L
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Patent
US04490297

Procedure details

The experiment described in Example 8 was performed with the use of 200 g of p-xylene, 1000 g of acetic acid, 10 g of cobalt acetate tetrahydrate (corresponding to 2.37 g of cobalt) and 2.75 g of potassium bromide (corresponding to 1.86 g of bromine). After a reaction time of 252 minutes and an oxygen absorption of 147.2 liters, 294.5 g of terephthalic acid was obtained. After the addition of 4.7 g of oxalic acid, 7.4 g of cobalt oxalate dihydrate was isolated from the mother liquor.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.75 g
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Four
Quantity
1000 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=CC(C)=CC=1.O.O.O.O.C([O-])(=[O:15])C.[Co+2:17].C([O-])(=[O:20])C.[Br-].[K+].[C:24]([OH:29])(=[O:28])[C:25]([OH:27])=[O:26]>C(O)(=O)C>[OH2:15].[OH2:20].[C:24]([O-:29])(=[O:28])[C:25]([O-:27])=[O:26].[Co+2:17] |f:1.2.3.4.5.6.7,8.9,12.13.14.15|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Three
Name
Quantity
2.75 g
Type
reactant
Smiles
[Br-].[K+]
Step Four
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Five
Name
Quantity
1000 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 252 minutes and an oxygen absorption of 147.2 liters, 294.5 g of terephthalic acid
Duration
252 min
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
O.O.C(C(=O)[O-])(=O)[O-].[Co+2]
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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